ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC0921075
InChI: InChI=1S/C14H17BrN6O4/c1-3-23-11-6-9(7-17-21-14(16)18-19-20-21)5-10(15)13(11)25-8-12(22)24-4-2/h5-7H,3-4,8H2,1-2H3,(H2,16,18,20)/b17-7+
SMILES: CCOC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Br)OCC(=O)OCC
Molecular Formula: C14H17BrN6O4
Molecular Weight: 413.23 g/mol

ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate

CAS No.:

Cat. No.: VC0921075

Molecular Formula: C14H17BrN6O4

Molecular Weight: 413.23 g/mol

* For research use only. Not for human or veterinary use.

ethyl (4-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-2-bromo-6-ethoxyphenoxy)acetate -

Specification

Molecular Formula C14H17BrN6O4
Molecular Weight 413.23 g/mol
IUPAC Name ethyl 2-[4-[(E)-(5-aminotetrazol-1-yl)iminomethyl]-2-bromo-6-ethoxyphenoxy]acetate
Standard InChI InChI=1S/C14H17BrN6O4/c1-3-23-11-6-9(7-17-21-14(16)18-19-20-21)5-10(15)13(11)25-8-12(22)24-4-2/h5-7H,3-4,8H2,1-2H3,(H2,16,18,20)/b17-7+
Standard InChI Key BWOHSMLDSLGXLG-REZTVBANSA-N
Isomeric SMILES CCOC1=C(C(=CC(=C1)/C=N/N2C(=NN=N2)N)Br)OCC(=O)OCC
SMILES CCOC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Br)OCC(=O)OCC
Canonical SMILES CCOC1=C(C(=CC(=C1)C=NN2C(=NN=N2)N)Br)OCC(=O)OCC

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